Scaffold Hop Advantage: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole vs. Imidazo[1,2-a]pyridine in Anti-Leishmanial Lead Optimization
In a scaffold-hopping campaign for visceral leishmaniasis, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core (specifically the 2-(pyridin-2-yl) derivative series 16a–ad) demonstrated markedly superior physicochemical and ADME profiles compared to the parent imidazo[1,2-a]pyridine series (compounds 3a–ag) [1]. Compound 16a (the unsubstituted phenyl representative of the pyrroloimidazole series) exhibited an aqueous solubility of 180 μM, HLM Clint of 64 μL/min/mg protein, RH Clint of 26 μL/min/10⁶ cells, and LogD₇.₄ of 2.2 [1]. In contrast, the benchmark imidazo[1,2-a]pyridine lead DNDI0003363576 displayed aqueous solubility of only 8 μM, HLM Clint of 140 μL/min/mg protein, RH Clint of >300 μL/min/10⁶ cells, and LogD₇.₄ of 3.4 [1]. Further optimized pyrroloimidazole 16f (3-Me substituent) achieved solubility of 560 μM while maintaining pEC₅₀ of 6.2 against L. infantum [1]. This represents a ~70-fold solubility improvement and approximately 2-fold reduction in human liver microsomal clearance relative to the imidazopyridine starting point [1].
| Evidence Dimension | Aqueous solubility, metabolic stability (HLM/RH Clint), and lipophilicity (LogD₇.₄) improvement upon scaffold hop |
|---|---|
| Target Compound Data | 16a (pyrroloimidazole scaffold): aq. solubility 180 μM, HLM Clint 64 μL/min/mg, RH Clint 26 μL/min/10⁶ cells, LogD₇.₄ 2.2; 16f (3-Me): solubility 560 μM, pEC₅₀ 6.2 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine DNDI0003363576: aq. solubility 8 μM, HLM Clint 140 μL/min/mg, RH Clint >300 μL/min/10⁶ cells, LogD₇.₄ 3.4 |
| Quantified Difference | Solubility: 180 μM vs 8 μM (22.5-fold); 16f: 560 μM vs 8 μM (70-fold). HLM Clint: 64 vs 140 (2.2-fold reduction). LogD₇.₄: 2.2 vs 3.4 (Δ 1.2 log units). |
| Conditions | Thermodynamic aqueous solubility (μM); human liver microsome (HLM) and rat hepatocyte (RH) clearance assays; LogD₇.₄ measured by shake-flask method at pH 7.4; L. infantum intracellular amastigote assay for pEC₅₀. |
Why This Matters
For procurement in anti-infective drug discovery programs, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold offers a validated path to simultaneously improve aqueous solubility and metabolic stability over imidazo[1,2-a]pyridines, directly addressing two of the most common causes of compound attrition in lead optimization.
- [1] Structural Genomics Consortium. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis and Scaffold Hop to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles. ACS Infect Dis. 2023;9(8):1470–1487. doi:10.1021/acsinfecdis.3c00040. Data from Table 1 (DNDI0003363576), Table 9 (16a–16ad). View Source
